Vc-seco-DUBA is classified as a linker-drug conjugate. It is derived from the natural product duocarmycin, which is known for its DNA-alkylating properties. The compound features a valine-citrulline (Vc) linker that is cleavable under specific conditions, allowing for the release of the active drug once it reaches the target site. This classification places it within the broader category of ADCs, which are increasingly utilized in targeted cancer therapies.
The synthesis of Vc-seco-DUBA involves several key steps. Initially, the process begins with the preparation of the duocarmycin moiety and its subsequent attachment to the linker. According to various sources, including a patent detailing an improved synthesis process, Vc-seco-DUBA can be synthesized through a four-step method that includes:
The molecular structure of Vc-seco-DUBA features a complex arrangement that includes:
The chemical formula for Vc-seco-DUBA is given as CHNO with a molecular weight of approximately 420.43 g/mol . The structural integrity allows it to maintain stability in circulation while ensuring effective release upon internalization by target cells.
Vc-seco-DUBA undergoes several critical reactions during its application as an ADC:
The mechanism of action for Vc-seco-DUBA involves several steps:
This targeted delivery system significantly enhances therapeutic efficacy while reducing systemic toxicity associated with traditional chemotherapy .
Relevant data indicate that Vc-seco-DUBA maintains its activity over a range of pH levels typical of biological environments .
Vc-seco-DUBA has significant applications in cancer therapy as part of ADCs targeting specific tumor markers such as HER2. Its ability to deliver potent cytotoxic agents directly to cancer cells makes it a promising candidate for treating various malignancies. Clinical trials are ongoing to evaluate its effectiveness and safety profile in patients with HER2-positive cancers.
Vc-seco-DUBA’s cytotoxic payload belongs to the duocarmycin family, natural products isolated from Streptomyces bacteria that exhibit exceptional DNA-alkylating activity. Structurally, these agents comprise three units:
This alkylation disrupts DNA architecture by:
Table 1: Structural and Functional Features of Duocarmycin Analogues
Structural Unit | Chemical Component | Biological Function |
---|---|---|
DNA-binding subunit | Indole/benzofuran ring | Minor groove recognition & AT-sequence specificity |
Linker | Amide bond | Spatial positioning of alkylating subunit |
Alkylating subunit | Cyclopropane ring | Electrophile generation for adenine N3 alkylation |
Unlike nitrogen mustards (e.g., chlorambucil) that alkylate guanine, duocarmycins’ adenine specificity enhances their potency in AT-rich genomic regions [4] [5].
The valine-citrulline-seco-DUocarmycin-hydroxyBenzamide-Azaindole (vc-seco-DUBA) linker-payload system enables tumor-selective drug release. Its activation involves:
This system exhibits high stability in human plasma due to low carboxylesterase activity. However, susceptibility to mouse carboxylesterase 1C (Ces1C) complicates preclinical modeling, requiring transgenic Ces1C-knockout models for accurate toxicity assessment [2] [8]. Clinical ADCs like trastuzumab duocarmycin (SYD985) leverage this mechanism, demonstrating potent activity in HER2+ breast and endometrial cancers [1] [8].
Efficient cytotoxicity requires optimized intracellular delivery:
Table 2: Key Kinetic Parameters in ADC Intracellular Processing
Process | Time Scale | Key Influences | Monitoring Methods |
---|---|---|---|
Internalization | Minutes | Receptor density, antibody affinity | Radiolabeled tracking |
Lysosomal cleavage | 1-4 hours | Cathepsin activity, linker stability | FRET-based probes |
Payload release | 2-6 hours | GSH concentration, reductase activity | Live-cell fluorescence imaging |
DNA alkylation | <60 minutes | Nuclear pore transit, chromatin accessibility | DNA comet assays |
Advanced techniques like Förster Resonance Energy Transfer (FRET) confirm that disulfide cleavage rates directly correlate with payload efficacy [3] [6].
vc-seco-DUBA’s DNA-binding subunit exploits biophysical properties of the minor groove:
DNA deformation free energy calculations reveal that AT-tracts (e.g., 5'-TATATA) require ~4-6 kcal/mol for minor groove widening, significantly less than AAATTT sequences (~10-12 kcal/mol). This flexibility enables deeper ligand penetration and facilitates adenine alkylation [10]. The subsequent covalent adduct induces:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7